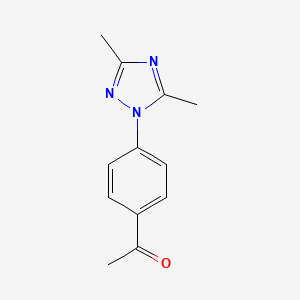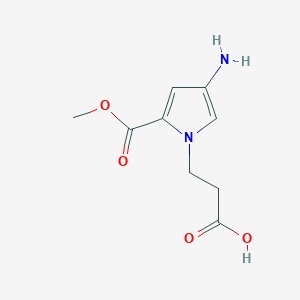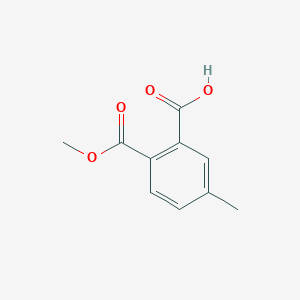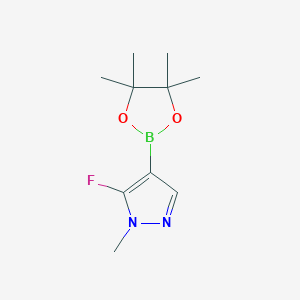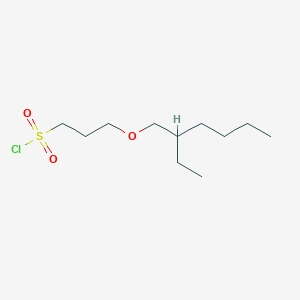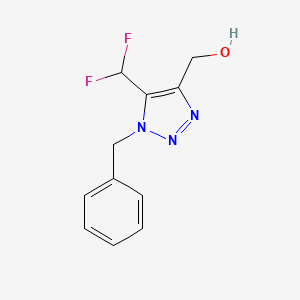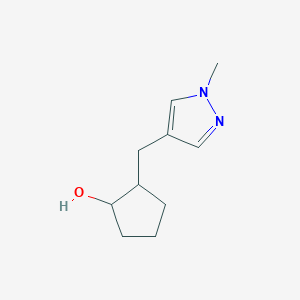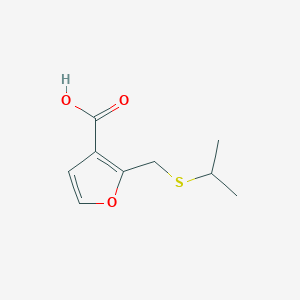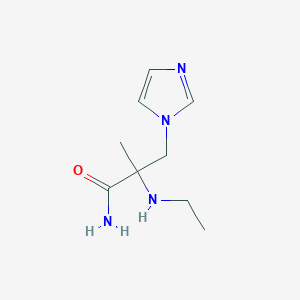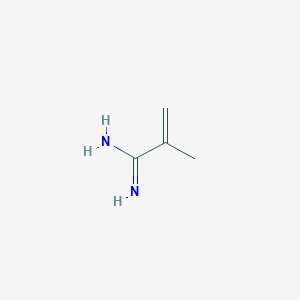
Methacrylamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacrylamidine is a chemical compound with the molecular formula C4H7NO. It is a derivative of methacrylamide, which is known for its applications in various fields such as polymer chemistry and biomedical engineering. This compound is characterized by its ability to undergo polymerization and form hydrogels, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methacrylamidine can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where methacrylic acid is reacted with ammonia. The process involves careful control of temperature, pressure, and reaction time to optimize yield and purity. The resulting product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Methacrylamidine undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form hydrogels, which are used in biomedical applications.
Substitution Reactions: It can undergo substitution reactions with other chemical groups, leading to the formation of different derivatives.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, resulting in the formation of different oxidation states.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like halogens or alkyl groups can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrogels: Formed through polymerization, used in biomedical applications.
Derivatives: Various substituted this compound compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methacrylamidine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of hydrogels and other polymeric materials.
Biomedical Engineering: Employed in the development of drug delivery systems, tissue engineering scaffolds, and wound dressings.
Industrial Applications: Used in the production of coatings, adhesives, and sealants.
Biological Research: Investigated for its potential in cell culture and regenerative medicine.
Wirkmechanismus
Methacrylamidine exerts its effects through its ability to polymerize and form cross-linked networks. The molecular targets and pathways involved include:
Polymerization: The double bonds in this compound react with initiators to form long polymer chains.
Cross-Linking: The polymer chains can cross-link, forming a three-dimensional network that provides structural integrity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylamide: A closely related compound with similar properties but different applications.
Acrylamide: Another related compound used in polymer chemistry and biomedical applications.
Methacrylic Acid: The parent compound used in the synthesis of methacrylamidine.
Uniqueness
This compound is unique due to its ability to form hydrogels with specific properties, making it valuable in biomedical engineering and industrial applications. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C4H8N2 |
|---|---|
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
2-methylprop-2-enimidamide |
InChI |
InChI=1S/C4H8N2/c1-3(2)4(5)6/h1H2,2H3,(H3,5,6) |
InChI-Schlüssel |
QLXFRADPRCEYFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


